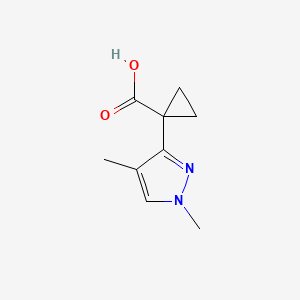
N-(1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is a complex organic compound that features both benzothiazole and benzoxazole moieties. These structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide typically involves the condensation of 2-aminobenzothiazole with 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere.
Industrial Production Methods
For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of more efficient catalysts to increase yield and reduce reaction time. Solvent selection and purification methods are also crucial to ensure the quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Compounds containing benzothiazole and benzoxazole rings are known for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide could be explored for its potential therapeutic applications. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or dyes. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and benzoxazole rings can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of the compound, known for its antimicrobial properties.
2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetic acid: Another precursor, used in various synthetic applications.
Benzothiazole: A simpler structure with diverse applications in chemistry and biology.
Benzoxazole: Known for its use in the synthesis of bioactive molecules and materials.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide is unique due to the combination of benzothiazole and benzoxazole rings in a single molecule. This dual structure provides a versatile platform for exploring new chemical reactions and developing novel applications in various fields.
Eigenschaften
Molekularformel |
C16H11N3O3S |
|---|---|
Molekulargewicht |
325.3 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C16H11N3O3S/c20-14(18-15-17-10-5-1-4-8-13(10)23-15)9-19-11-6-2-3-7-12(11)22-16(19)21/h1-8H,9H2,(H,17,18,20) |
InChI-Schlüssel |
HPPJZPQYWDOXAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Azaspiro[4.4]nonan-3-ol](/img/structure/B13587113.png)




![3-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13587153.png)




![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-3-[(triphenylmethyl)carbamoyl]propanoicacid](/img/structure/B13587185.png)
